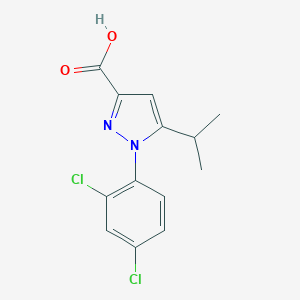

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-7(2)12-6-10(13(18)19)16-17(12)11-4-3-8(14)5-9(11)15/h3-7H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPLQJSDTDAHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591750 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126068-31-3 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique combination of a pyrazole ring and a 2,4-dichlorophenyl group, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 327.21 g/mol. Its structure is characterized by:

| Component | Description |

|---|---|

| Pyrazole Ring | A five-membered ring containing two nitrogen atoms. |

| 2,4-Dichlorophenyl Group | A phenyl ring with two chlorine substituents at the 2 and 4 positions. |

| Isopropyl Group | A branched alkyl group enhancing lipophilicity. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may function as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. By inhibiting COX-1 and COX-2, the compound can potentially reduce the synthesis of pro-inflammatory mediators such as prostaglandins .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit COX enzymes effectively:

| Compound | IC50 (µM) |

|---|---|

| This compound | Not specified |

| Celecoxib | 0.04 ± 0.01 |

| Other derivatives | Varies (0.04 - 0.09) |

These findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .

Antimicrobial Activity

In addition to its anti-inflammatory properties, the compound has been investigated for antimicrobial activity. Studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics .

Case Study: Antiviral Activity

A study screened several pyrazole-based compounds for their ability to inhibit HIV-1 replication in cell cultures. Although specific data on this compound was not mentioned, related compounds showed promising results in inhibiting viral replication without significant cytotoxicity . This highlights the potential for further research into its antiviral properties.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on pyrazole derivatives to understand how structural modifications affect biological activity. This research emphasizes the importance of specific substituents in enhancing activity against targets like COX enzymes and bacterial pathogens .

Scientific Research Applications

Chemistry

In organic synthesis, 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block for creating more complex molecules. Its unique structural features enable chemists to explore various chemical reactions, including:

- Oxidation : Converting the compound into carboxylic acids or ketones.

- Reduction : Transforming ester groups into alcohols or modifying the pyrazole ring structure.

- Substitution Reactions : Facilitating nucleophilic substitutions that can lead to new derivatives with potentially enhanced properties.

Biological Activities

Research has indicated that this compound possesses notable biological activities, making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, thus highlighting its potential use in treating inflammatory diseases.

Medicinal Chemistry

The exploration of this compound in medicinal chemistry is ongoing. Its potential therapeutic applications include:

- Pain Management : Due to its anti-inflammatory properties, it may be developed into analgesic medications.

- Anticancer Research : Preliminary studies indicate that certain derivatives may have cytotoxic effects on cancer cells, warranting further investigation.

Industrial Applications

The compound is also utilized in the agrochemical industry as a precursor for developing herbicides and pesticides. Its structural similarities to other effective agrochemicals allow for the design of compounds with improved efficacy and reduced environmental impact.

Case Studies and Research Findings

- Antimicrobial Activity Study :

-

Anti-inflammatory Mechanism Investigation :

- Research conducted by Stinn et al. explored the mechanism through which this compound inhibits cyclooxygenase enzymes, providing insights into its anti-inflammatory capabilities .

- Agrochemical Development :

Comparison with Similar Compounds

Substituent Variations and Molecular Features

A comparative analysis of structurally related pyrazole derivatives is provided below, highlighting key differences in substituents and molecular properties.

Key Observations :

- Steric Effects : The isopropyl group in the target compound provides moderate bulk compared to the isobutyl group in and the methyl group in .

- Solubility : Hydroxyethyl and carboxylic acid groups (e.g., , target compound) enhance aqueous solubility, whereas alkyl chains (isopropyl, isobutyl) increase hydrophobicity.

Crystallographic and Stabilization Features

The crystal structure of reveals:

- Intramolecular Hydrogen Bonds : Between the carboxylic acid O–H and pyrazole ring oxygen (O–H⋯O), stabilizing the planar conformation.

- Intermolecular Interactions : π-π stacking (centroid distances: 3.835–3.859 Å) and C–H⋯π contacts involving chlorophenyl rings.

For the target compound, the isopropyl group may disrupt π-π interactions but introduce alternative van der Waals forces. The absence of a methyl group (cf.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This method involves reacting 2,4-dichlorophenyl hydrazine with a 1,3-diketone bearing the isopropyl group and a carboxylic acid precursor. For example, ethyl 3-isopropyl-2,4-dioxopentanoate undergoes cyclocondensation in acetic acid at reflux (110–120°C) to form the pyrazole ester intermediate. Key advantages include:

-

Regioselectivity : The 1,3-diketone’s electronic bias ensures the isopropyl group occupies position 5.

-

Functional Group Compatibility : The ester group remains intact during cyclization, enabling subsequent hydrolysis to the carboxylic acid.

Stepwise Assembly via Enolate Intermediates

Alternative approaches employ enolate chemistry to construct the pyrazole ring. For instance, treating 2,4-dichlorophenyl hydrazine with ethyl acetoacetate and isopropyl iodide under basic conditions (K₂CO₃, DMF) yields a β-ketoester intermediate. Cyclization via dehydrative aromatization (H₂SO₄, 60°C) completes the pyrazole framework.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Temperature and Time Modulation

Optimal cyclization occurs at 110–120°C, balancing conversion and byproduct formation. Prolonged heating (>8 hours) risks decarboxylation, necessitating real-time HPLC monitoring.

Comparative Analysis of Synthetic Methods

The table below evaluates two prominent routes for synthesizing 1-(2,4-dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid:

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers may form during cyclocondensation. Employing electronically biased 1,3-diketones (e.g., those with electron-withdrawing groups) directs substitution to the desired positions.

Byproduct Formation During Hydrolysis

Ester hydrolysis under strongly acidic conditions can degrade the pyrazole ring. Using mild alkaline conditions (pH 10–12) minimizes decomposition.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Automated systems control reagent addition, reducing human error. Final purification via crystallization in ethanol ensures compliance with pharmaceutical-grade standards (>99% purity) .

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-dichlorophenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid?

A common approach involves nucleophilic substitution reactions. For example, reacting 1-aryl-5-chloro-pyrazole precursors with phenols (e.g., 2,4-dichlorophenol) in the presence of a base like K₂CO₃ or KOH in polar aprotic solvents (e.g., DMF) at elevated temperatures (e.g., 388 K) . Post-reaction purification via recrystallization (e.g., ethyl acetate/petroleum ether) yields crystalline products . Alternative methods use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization, requiring deaerated solvents and controlled conditions .

Q. How is structural purity validated during synthesis?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., aromatic proton shifts at δ 7.0–8.0 ppm) .

- X-ray crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, β = 102.42°) provide definitive structural confirmation .

- Mass spectrometry : High-resolution MS validates molecular mass (e.g., M = 381.63 g/mol) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored for pyrazole derivatives?

SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and binding affinity. For example, trifluoromethyl groups at position 3 increase metabolic stability .

- Steric effects : Isopropyl groups at position 5 improve lipophilicity, influencing membrane permeability .

- Biological assays : Pyrazole-3-carboxamide derivatives are tested for bioactivity (e.g., enzyme inhibition) using in vitro models, with IC₅₀ values correlated to substituent patterns .

Q. What analytical methods resolve contradictions in crystallographic data?

Discrepancies in bond angles (e.g., C–Cl torsion angles varying by ±5°) or lattice parameters are addressed via:

Q. How do reaction conditions impact yield and selectivity?

- Solvent choice : DMF enhances nucleophilicity of phenolic oxygen, but aqueous workup is required to remove residual solvent .

- Catalyst loading : Pd(PPh₃)₄ in Suzuki couplings improves aryl-aryl bond formation, though excess ligand can reduce yield .

- Temperature control : Reactions above 373 K risk decarboxylation, necessitating strict thermal monitoring .

Q. What strategies mitigate hydrolysis of the carboxylic acid moiety?

- Protecting groups : Methyl or ethyl esters are used during synthesis, with subsequent saponification (e.g., NaOH/EtOH) to regenerate the acid .

- Low-pH workup : Extractions in acidic conditions (pH < 4) stabilize the protonated carboxylate form .

Methodological Considerations

Q. How are computational models integrated with experimental data?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography is replaced with recrystallization or fractional distillation for cost efficiency .

- Reproducibility : Batch-to-batch variability in Pd catalyst activity requires rigorous quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.